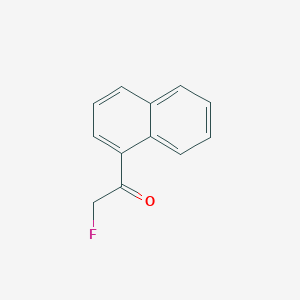

2-fluoro-1-(naphthalen-1-yl)ethanone

Description

Properties

IUPAC Name |

2-fluoro-1-naphthalen-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGVGTTXAMUJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550863 | |

| Record name | 2-Fluoro-1-(naphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112260-69-2 | |

| Record name | 2-Fluoro-1-(naphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-1-(naphthalen-1-yl)ethanone

This technical guide provides a comprehensive overview of the physicochemical properties of 2-fluoro-1-(naphthalen-1-yl)ethanone, a fluorinated aromatic ketone of interest to researchers, scientists, and drug development professionals. This document delves into the compound's structural characteristics, methods for its synthesis, and a detailed exploration of its key physical and chemical properties. The guide also includes detailed experimental protocols for the characterization of this and similar molecules, ensuring scientific integrity and reproducibility.

Introduction

This compound belongs to the family of naphthalenone derivatives, a class of compounds that has garnered significant attention in medicinal chemistry. The incorporation of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. Naphthalenone scaffolds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] This guide focuses on the foundational physicochemical characteristics of this compound, providing a critical knowledge base for its potential development as a therapeutic agent or a key intermediate in the synthesis of more complex molecules.

Molecular Structure and Identification

The fundamental identity of a compound is established by its molecular structure and associated identifiers.

Molecular Structure:

The structure of this compound consists of a naphthalene ring system acylated at the 1-position with a fluoroacetyl group.

Diagram of the Molecular Structure of this compound

Caption: Molecular structure of this compound.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 316-68-7[2] |

| Molecular Formula | C12H9FO |

| Molecular Weight | 188.20 g/mol |

| Synonyms | 1-(Fluoroacetyl)naphthalene, 2-fluoro-1-(1-naphthalenyl)-ethanone[2] |

Synthesis

The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the Friedel-Crafts acylation of naphthalene or a suitable naphthalene derivative. Alternatively, the fluorination of a precursor molecule is a viable option.

Proposed Synthetic Route:

A plausible synthesis involves the reaction of 1-acetylnaphthalene (1'-acetonaphthone) with a fluorinating agent. 1'-Acetonaphthone is a commercially available starting material.[3][4]

Diagram of the Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for pharmaceutical development.

Table of Physicochemical Properties:

| Property | Value | Experimental Method |

| Melting Point | Not available | Capillary Melting Point Determination[5][6][7][8] |

| Boiling Point | Not available | Thiele Tube Method |

| Solubility | Not available | Shake-Flask Method[9], Kinetic Solubility Assay[10] |

| pKa | Not available | Potentiometric Titration |

| LogP | Not available | Shake-Flask Method |

Experimental Protocols

The following protocols are provided as a guide for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity.[5][7] A sharp melting point range is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting point range.[8]

Apparatus:

-

Mel-Temp apparatus or similar melting point apparatus[5]

-

Mortar and pestle

-

Spatula

Procedure:

-

Grind a small sample of this compound into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to determine an approximate melting point range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat it slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.

-

Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point is reported as the range T1-T2.[6]

Diagram of Melting Point Determination Workflow

Caption: Workflow for melting point determination.

Solubility Determination (Shake-Flask Method)

Rationale: Solubility is a critical parameter for drug candidates, as it influences absorption and bioavailability. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[9]

Apparatus:

-

Scintillation vials or glass flasks

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a glass vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).[11]

-

After equilibration, visually inspect the sample to ensure that excess solid is still present.

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Carefully remove an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µM).

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and identity of a synthesized compound.

Infrared (IR) Spectroscopy

Expected Absorptions:

-

C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ for the carbonyl group of the ketone. Conjugation with the naphthalene ring will likely shift this absorption to a lower wavenumber compared to a simple aliphatic ketone.[12][13]

-

C-F Stretch: A strong absorption band for the carbon-fluorine bond is expected in the region of 1000-1100 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the naphthalene ring.

-

Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: A complex multiplet pattern is expected in the downfield region (typically 7.0-8.5 ppm) corresponding to the seven protons of the naphthalene ring.

-

Methylene Protons: The two protons of the methylene group adjacent to the fluorine atom and the carbonyl group will appear as a doublet due to coupling with the fluorine atom. The chemical shift is expected to be in the range of 5.0-6.0 ppm.

¹³C NMR:

-

Carbonyl Carbon: A peak in the highly deshielded region of 190-200 ppm is characteristic of the ketone carbonyl carbon.[13]

-

Aromatic Carbons: Multiple peaks in the aromatic region (120-150 ppm) will be observed for the ten carbons of the naphthalene ring.

-

Methylene Carbon: The carbon of the methylene group will appear as a doublet due to coupling with the fluorine atom, likely in the region of 80-90 ppm.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (188.20).

-

Fragmentation Pattern: Characteristic fragmentation patterns for ketones would be expected, such as alpha-cleavage to form an acylium ion. The presence of the naphthalene ring will also influence the fragmentation.

Potential Biological Significance

While specific biological activity data for this compound is limited, the structural motifs present in the molecule suggest potential for biological activity. Naphthalenone derivatives have been reported to possess a broad range of pharmacological properties.[1] Furthermore, fluorinated indanone derivatives, which share structural similarities, have been investigated for their anticancer, anti-inflammatory, and antimicrobial activities.[14][15] The introduction of a fluorine atom can enhance the biological activity of a molecule.[14] Therefore, this compound represents a compound of interest for further biological evaluation.

Conclusion

This technical guide has provided a detailed overview of the known and expected physicochemical properties of this compound. While specific experimental data for this compound remains to be fully elucidated in publicly accessible literature, this document furnishes the necessary theoretical background and established experimental protocols for its comprehensive characterization. The structural features of this molecule suggest it may be a valuable building block in organic synthesis and a candidate for biological screening in drug discovery programs.

References

- Melting point determination. (n.d.).

- Melting Point Determination Lab Protocol. (n.d.). Studylib.

-

2,2-Difluoro-1-(1-fluoro-2-naphthalenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech.

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

-

Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. Retrieved from [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Retrieved from [Link]

-

solubility experimental methods.pptx. (n.d.). Slideshare. Retrieved from [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). Retrieved from [Link]

-

2-Fluoronaphthalene. (n.d.). PubChem. Retrieved from [Link]

- El-Demerdash, A., et al. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Molecules, 27(4), 1368.

- Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry, 13, 451-494.

-

Ethanone, 1-(1-Naphthalenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

2-BROMO-1-(NAPHTHALEN-1-YL)ETHANONE. (n.d.). Chemsrc. Retrieved from [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from [Link]

- Method for preparing 1-fluoronaphthalene. (2012). Google Patents.

-

1-(Naphthalen-2-yl)ethanone. (n.d.). Oakwood Chemical. Retrieved from [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate. Retrieved from [Link]

-

2,2-Dihydroxy-1-(naphthalen-2-yl)ethanone. (n.d.). PubChem. Retrieved from [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. (2025). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. Ethanone, 1-(1-Naphthalenyl)- [webbook.nist.gov]

- 4. 2-BROMO-1-(NAPHTHALEN-1-YL)ETHANONE | CAS#:13686-51-6 | Chemsrc [chemsrc.com]

- 5. studylib.net [studylib.net]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. athabascau.ca [athabascau.ca]

- 9. researchgate.net [researchgate.net]

- 10. pharmatutor.org [pharmatutor.org]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

An In-Depth Technical Guide to 2-Fluoro-1-(naphthalen-1-yl)ethanone (CAS No: 316-68-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-1-(naphthalen-1-yl)ethanone, also known as 1-(4-Fluoronaphthalen-1-yl)ethanone, is a fluorinated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. The incorporation of a fluorine atom onto the naphthalene scaffold can profoundly influence the molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, serving as a critical resource for researchers in drug discovery and development.

Chemical Identifiers and Physicochemical Properties

A clear identification of a chemical entity is fundamental for scientific communication and reproducibility. The primary identifiers and key physicochemical properties of this compound are summarized below.

| Identifier | Value |

| CAS Number | 316-68-7 |

| IUPAC Name | 1-(4-Fluoronaphthalen-1-yl)ethanone |

| Synonyms | This compound, 1-(4-fluoro-1-naphthyl)ethanone, 1-Acetyl-4-fluoronaphthalene |

| Molecular Formula | C₁₂H₉FO |

| Molecular Weight | 188.20 g/mol |

| Physical Form | Solid[1] |

| Melting Point | 39 °C |

| Boiling Point | 167 °C at 17 Torr |

| InChI Key | GAMOBQXCYKWQLT-UHFFFAOYSA-N[1] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene ring system and the methyl protons of the acetyl group. The fluorine atom will introduce characteristic splitting patterns (coupling) in the signals of nearby protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show resonances for the twelve carbon atoms. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), a hallmark of organofluorine compounds. Carbons at the beta and gamma positions relative to the fluorine atom will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The carbonyl carbon is expected to appear significantly downfield.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) group, typically in the range of 1680-1700 cm⁻¹. The presence of the fluorine atom and conjugation with the aromatic system will influence the exact position of this band. Aromatic C-H and C=C stretching vibrations will also be prominent. A strong C-F stretching band is expected in the fingerprint region, generally between 1000 and 1300 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show a molecular ion peak (M+) at m/z = 188.20. Fragmentation patterns are expected to involve the loss of the acetyl group (CH₃CO) and other characteristic cleavages of the naphthalene ring.

Synthesis and Mechanistic Insights

The primary synthetic route to this compound is through the Friedel-Crafts acylation of 1-fluoronaphthalene.[2][3] This electrophilic aromatic substitution reaction provides a direct and efficient method for introducing the acetyl group onto the fluorinated naphthalene ring.

The Friedel-Crafts Acylation Pathway

The synthesis involves the reaction of 1-fluoronaphthalene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]

Caption: Friedel-Crafts acylation of 1-fluoronaphthalene.

Mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of acetyl chloride, facilitating the cleavage of the C-Cl bond to generate a highly electrophilic acylium ion (CH₃CO⁺).

-

Electrophilic Attack: The electron-rich naphthalene ring of 1-fluoronaphthalene acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the electron-rich C4 position (para to the fluorine), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Catalyst Regeneration: A weak base, often the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acetyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Detailed Experimental Protocol

Materials:

-

1-Fluoronaphthalene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

Add acetyl chloride dropwise to the stirred suspension.

-

After the addition is complete, add a solution of 1-fluoronaphthalene in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.

Applications in Drug Discovery and Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[4] The introduction of a fluorine atom can enhance the therapeutic potential of these molecules. While specific biological activities of this compound are not extensively documented, its structural motifs suggest its utility as a versatile intermediate in the synthesis of novel therapeutic agents.

Potential Therapeutic Areas:

-

Anticancer Agents: Naphthalene derivatives have shown promise as anticancer agents.[4] The title compound can serve as a precursor for the synthesis of novel naphthalene-based compounds with potential cytotoxic or anti-proliferative activities.

-

Antimicrobial Agents: The naphthalene core is also found in various antimicrobial compounds. Modifications of this compound could lead to the development of new antibacterial or antifungal agents.

-

CNS-Active Agents: The lipophilic nature of the naphthalene ring allows for potential penetration of the blood-brain barrier, making it a suitable scaffold for the development of drugs targeting the central nervous system.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a valuable fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the versatile reactivity of its ketone and fluoronaphthalene moieties make it an attractive starting material for the development of novel compounds with diverse biological activities. This guide provides a foundational understanding of its properties and synthesis, empowering researchers to explore its full potential in their scientific endeavors.

References

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Supporting Information. (n.d.). Retrieved from [Link]

-

Figure S9. 1 H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). ResearchGate. (n.d.). Retrieved from [Link]

-

Ethanone, 1-(4-fluorophenyl)-. NIST WebBook. (n.d.). Retrieved from [Link]

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). Retrieved from [Link]

-

Friedel–Crafts reaction. Wikipedia. (2023, November 28). Retrieved from [Link]

Sources

Spectral Signature of a Key Synthetic Intermediate: A Technical Guide to 2-Fluoro-1-(naphthalen-1-yl)ethanone

This in-depth technical guide provides a comprehensive analysis of the spectral data for the synthetic intermediate, 2-fluoro-1-(naphthalen-1-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features of this compound. Understanding the spectral signature of this molecule is paramount for its unambiguous identification, purity assessment, and the overall success of synthetic pathways in which it is a crucial component.

While direct experimental spectra for this compound are not widely available in public repositories, this guide presents a robust, predictive analysis based on the well-documented spectral data of its parent compound, 1-acetylnaphthalene, and the known effects of α-fluorination on ketones. This approach provides a reliable framework for the interpretation of experimentally acquired data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are critical for confirming its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals in both the aromatic and aliphatic regions. The introduction of a fluorine atom on the acetyl group will have a significant impact on the chemical shift and multiplicity of the adjacent methylene protons. The predicted spectral data are summarized in Table 1.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Naphthyl Protons | 7.5 - 8.8 | Multiplet | |

| -CH₂F | 5.5 - 6.0 | Doublet | JH-F ≈ 45-50 |

The protons of the naphthalene ring are expected to resonate in the downfield region (7.5 - 8.8 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and multiplicities will form a complex pattern characteristic of a 1-substituted naphthalene system.

The most notable feature will be the signal for the methylene protons (-CH₂F). Due to the strong electron-withdrawing effect of the adjacent fluorine atom and the carbonyl group, these protons will be significantly deshielded, appearing at approximately 5.5 - 6.0 ppm. Furthermore, these protons will be split into a doublet by the fluorine atom, with a characteristic geminal coupling constant (JH-F) of around 45-50 Hz.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts are presented in Table 2.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C=O | 195 - 200 | Doublet | JC-F ≈ 15-25 |

| Naphthyl Carbons | 124 - 136 | Singlets/Doublets | |

| -CH₂F | 80 - 90 | Doublet | JC-F ≈ 170-190 |

The carbonyl carbon (C=O) is expected to appear in the range of 195-200 ppm and will exhibit a small coupling to the fluorine atom. The carbons of the naphthalene ring will resonate between 124 and 136 ppm[1]. The carbon of the fluoromethyl group (-CH₂F) will be significantly deshielded and will show a large one-bond carbon-fluorine coupling constant (JC-F) of approximately 170-190 Hz.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Data Acquisition

Caption: A generalized workflow for acquiring and processing NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by a strong carbonyl stretch.

Predicted IR Spectral Data

The key predicted IR absorption bands are summarized in Table 3.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2900 - 3000 | Weak |

| C=O Stretch | 1700 - 1720 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium |

| C-F Stretch | 1000 - 1100 | Strong |

The presence of the electron-withdrawing fluorine atom alpha to the carbonyl group is expected to shift the C=O stretching frequency to a higher wavenumber (1700-1720 cm⁻¹) compared to the parent compound, 1-acetylnaphthalene (around 1680 cm⁻¹)[2]. A strong absorption band corresponding to the C-F stretch is also anticipated in the 1000-1100 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

Workflow for IR Data Acquisition

Caption: A streamlined workflow for obtaining an FT-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition.

Predicted Mass Spectral Data

For this compound (Molecular Weight: 188.20 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z = 188. The predicted major fragmentation pathways are illustrated below and summarized in Table 4.

| m/z | Predicted Fragment Ion | Fragment Lost |

| 188 | [C₁₂H₉FO]⁺˙ | - |

| 155 | [C₁₁H₇O]⁺ | ·CH₂F |

| 127 | [C₁₀H₇]⁺ | ·COCH₂F |

Predicted Mass Spectral Fragmentation

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

The primary fragmentation is expected to involve the cleavage of the bonds adjacent to the carbonyl group. Loss of the fluoromethyl radical (·CH₂F) would lead to the stable naphthoyl cation at m/z = 155. Cleavage of the bond between the carbonyl carbon and the naphthalene ring would result in the formation of the naphthyl cation at m/z = 127. The relative abundance of these fragment ions will be indicative of their stability.

Experimental Protocol for MS Data Acquisition

Workflow for MS Data Acquisition

Caption: A general workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging the known spectral characteristics of the parent compound, 1-acetylnaphthalene, and established principles of spectroscopy, we have outlined the key features that will enable the unambiguous identification and characterization of this important synthetic intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectral data. This guide serves as a valuable resource for scientists engaged in the synthesis and analysis of novel fluorinated compounds for various applications, including drug discovery and materials science.

References

-

PubChem. 1-Acetylnaphthalene. National Center for Biotechnology Information. [Link]

-

NIST. Ethanone, 1-(1-Naphthalenyl)-. NIST Chemistry WebBook. [Link]

-

NIST. Ethanone, 1-(1-Naphthalenyl)-. NIST Chemistry WebBook. [Link]

Sources

Navigating the Solubility Landscape of 2-Fluoro-1-(naphthalen-1-yl)ethanone: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-fluoro-1-(naphthalen-1-yl)ethanone, a key intermediate in various synthetic pathways. In the absence of extensive published solubility data, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By dissecting the molecule's structural attributes and the fundamental principles of intermolecular forces, this guide offers a robust framework for solvent selection and experimental solubility determination. Detailed protocols for both qualitative and quantitative solubility assessments are provided, empowering researchers to generate reliable data for their specific applications.

Introduction: The Enigmatic Solubility of a Fluorinated Naphthyl Ketone

This compound is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. Its utility in the synthesis of novel compounds necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in various organic solvents. The interplay of the bulky, nonpolar naphthalene ring, the polar carbonyl group, and the highly electronegative fluorine atom creates a unique solubility profile that is not immediately intuitive. This guide aims to demystify these characteristics by grounding predictions in the principles of physical organic chemistry and providing actionable experimental protocols.

Theoretical Framework: Predicting Solubility from Molecular Architecture

The solubility of a solute in a solvent is governed by the adage "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[1][2] To predict the solubility of this compound, we must first analyze its structural components and the forces they are likely to exhibit.

Molecular Structure and Polarity

This compound possesses a distinct molecular architecture that dictates its overall polarity:

-

Naphthalene Ring: This large, bicyclic aromatic system is inherently nonpolar and lipophilic. It will primarily engage in van der Waals interactions (specifically, London dispersion forces) with solvent molecules.[3]

-

Carbonyl Group (C=O): The ketone functional group introduces significant polarity due to the difference in electronegativity between the carbon and oxygen atoms. This allows for dipole-dipole interactions with polar solvent molecules. The oxygen atom, with its lone pairs of electrons, can also act as a hydrogen bond acceptor.[4]

-

α-Fluorine Atom: The fluorine atom is the most electronegative element, and its presence on the carbon adjacent to the carbonyl group has a profound electronic effect. It enhances the electrophilicity of the carbonyl carbon and can influence the overall molecular dipole moment.[5] While organofluorine compounds can sometimes exhibit anomalous behavior, the C-F bond is highly polar.[6]

The combination of a large nonpolar region (naphthalene) and a polar region (fluoro-ketone moiety) suggests that this compound is a moderately polar compound. Its solubility will therefore be highest in solvents that can effectively interact with both of these features.

Intermolecular Forces at Play

The dissolution of a solute in a solvent is an energetic process involving the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[1] The key intermolecular forces to consider for this compound are:

-

London Dispersion Forces: Dominant for the naphthalene ring and will be the primary interaction with nonpolar solvents like hexanes and toluene.

-

Dipole-Dipole Interactions: The polar ketone group will interact favorably with polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane.

-

Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like alcohols (e.g., methanol, ethanol).[4]

The following diagram illustrates the key structural features influencing the solubility of this compound.

Caption: Key structural features and their associated intermolecular forces.

Predicted Solubility in Common Organic Solvents

Based on the principles outlined above, we can predict the relative solubility of this compound in a range of common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | The large nonpolar naphthalene ring will have favorable van der Waals interactions, but the polar ketone will be poorly solvated. Toluene may be a better solvent than hexane due to potential π-stacking interactions with the naphthalene ring. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | Moderate to High | These solvents have significant dipole moments that can effectively solvate the polar ketone group. They also have some capacity to interact with the nonpolar naphthalene moiety. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These solvents can act as hydrogen bond donors to the carbonyl oxygen. However, their strong solvent-solvent hydrogen bonding networks must be overcome, which may limit solubility compared to polar aprotic solvents. |

| Highly Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These are strong polar aprotic solvents that are excellent at dissolving a wide range of organic compounds. They are likely to be very effective solvents for this compound.[7] |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for obtaining accurate solubility data. The following protocols provide methods for both qualitative and quantitative assessment.

Qualitative Solubility Assessment

This method provides a rapid and straightforward way to screen a range of solvents and estimate the solubility.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, methanol, ethanol, dichloromethane, DMSO)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add the chosen solvent dropwise, starting with 0.5 mL.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution against a contrasting background. Observe if the solid has completely dissolved.

-

If the solid has not dissolved, continue adding the solvent in 0.5 mL increments, vortexing after each addition, up to a total volume of 3-5 mL.

-

Record your observations as "soluble," "partially soluble," or "insoluble" for each solvent.

The following flowchart outlines the qualitative solubility testing workflow.

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Chosen organic solvent(s)

-

Scintillation vials or other sealable containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Equilibrate the mixture for at least 24 hours to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a sufficient time for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered saturated solution using a suitable analytical technique (e.g., HPLC, UV-Vis) to determine the concentration of the solute in the saturated solution.

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the sample.

-

-

Calculation:

-

The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

-

The experimental workflow for the shake-flask method is depicted below.

Caption: Experimental workflow for the shake-flask method.

Troubleshooting and Considerations

-

Metastable Forms: The solubility of a solid can be influenced by its crystalline form (polymorphism). Ensure that the solid material is in its most stable crystalline form for consistent results.

-

Temperature Effects: Solubility is temperature-dependent. For most solids in organic solvents, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly affect the solubility of the compound. Use high-purity, dry solvents for accurate measurements.

-

pH Effects (in aqueous-organic mixtures): While this guide focuses on organic solvents, if working with solvent mixtures containing water, the pH can influence the solubility of compounds with ionizable groups. This compound is not expected to be significantly affected by pH in the typical range.

Conclusion

While specific published data on the solubility of this compound is scarce, a systematic approach based on its molecular structure and the principles of intermolecular forces allows for reliable predictions. This guide provides a theoretical framework for understanding its solubility profile and detailed, practical protocols for its experimental determination. By leveraging this information, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating their research and development efforts.

References

-

GlaxoSmithKline. Solvent Selection Guide. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

-

University of Canterbury. Solubility of Organic Compounds. [Link]

-

Avdeef, A. et al. (2023). Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. Nature Communications. [Link]

-

Chemistry LibreTexts. Solubility - What dissolves in What?. [Link]

-

Fathima, N. et al. (2014). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Molecular Modeling. [Link]

-

Scribd. Choosing Suitable Solvent Practical Manual. [Link]

-

Quora. What type of intermolecular force is present in ketone?. [Link]

-

Reddit. Any recommendations on guides to basic solvent choices for organic molecules?. [Link]

-

Quora. How to detect the best solvent for specific organic compounds from its structure. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

American Chemical Society. What Factors Are Taken Into Consideration When Selecting a Solvent?. [Link]

-

Open Oregon Educational Resources. 3.1 Intermolecular Forces – Introductory Organic Chemistry. [Link]

-

Chemistry LibreTexts. Intermolecular Forces. [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. saltise.ca [saltise.ca]

- 3. quora.com [quora.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

A Technical Guide to the Safe Handling of 2-Fluoro-1-(naphthalen-1-yl)ethanone

This document provides an in-depth technical guide on the safety and handling precautions for 2-fluoro-1-(naphthalen-1-yl)ethanone (CAS No. 316-68-7). Given the limited availability of specific toxicological data for this compound, this guide synthesizes information from structurally analogous chemicals to establish a robust framework for its safe management in a research and development setting. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals.

Compound Identification and Hazard Assessment

1.1. Anticipated Hazards

Based on data from similar compounds, this compound is anticipated to present the following hazards[1][2][3][4]:

-

Skin Irritation: Likely to cause skin irritation upon direct contact[1][2][3][4].

-

Serious Eye Irritation: Expected to cause serious eye irritation or damage[1][2][3][4].

-

Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled as a dust or vapor[1][2][3].

-

Harmful if Swallowed or Inhaled: Similar compounds exhibit acute toxicity via oral and inhalation routes[2][4].

-

Aquatic Toxicity: Many naphthalene derivatives are toxic to aquatic life with long-lasting effects[5][6].

Table 1: GHS Hazard Classifications for Structurally Similar Compounds

| Hazard Statement | Compound Class | Reference |

| H315: Causes skin irritation | Halogenated Naphthalenes & Acetophenones | [1][2][6] |

| H319: Causes serious eye irritation | Halogenated Naphthalenes & Acetophenones | [1][2][6] |

| H335: May cause respiratory irritation | Halogenated Naphthalenes & Acetophenones | [1][2][4] |

| H302: Harmful if swallowed | Halogenated Naphthalenes & Acetophenones | [2][4] |

| H410/H411: Very toxic/Toxic to aquatic life with long lasting effects | Naphthalene Derivatives | [5][6] |

The Hierarchy of Controls: A Proactive Safety Paradigm

To ensure maximum safety, a multi-layered approach to hazard mitigation, known as the hierarchy of controls, should be implemented. This framework prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: The Hierarchy of Controls prioritizes inherent safety measures.

2.1. Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood to minimize inhalation exposure.[7] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[8][9]

2.2. Administrative Controls

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound.

-

Training: All personnel must be trained on the specific hazards and handling procedures outlined in the SOPs.

-

Designated Areas: Clearly designate areas where this compound is stored and handled.

-

Hygiene Practices: Prohibit eating, drinking, and smoking in laboratory areas. Wash hands thoroughly after handling the compound.[1]

Personal Protective Equipment (PPE)

While lower in the hierarchy of controls, appropriate PPE is mandatory.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield should be worn over goggles when there is a risk of splashing.[10]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[5][12]

Handling and Storage Protocols

4.1. Handling

-

Avoid all direct contact with the compound.[5]

-

Prevent the formation of dust and aerosols.

-

Use in a well-ventilated area, preferably a chemical fume hood.[1]

-

Keep away from heat, sparks, and open flames.[6]

-

Ground/bond container and receiving equipment when transferring flammable solids.

4.2. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

-

Keep away from incompatible substances such as strong oxidizing agents.[7][13]

-

Store in a locked cabinet or area accessible only to authorized personnel.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

5.1. First Aid Measures

| Exposure Route | First Aid Protocol | References |

| Inhalation | Move the person to fresh air. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. | [1][2][14][15] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. | [1][2][6][14][15] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][2][6][14][15] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][6] |

5.2. Spill Response

Caption: A stepwise workflow for safely managing a chemical spill.

-

Personal Precautions: Wear appropriate PPE, including respiratory protection, and ensure adequate ventilation. Avoid breathing vapors or dust.[1][2]

-

Environmental Precautions: Prevent the chemical from entering drains, soil, or waterways.[1][5]

-

Containment and Cleanup: Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep or scoop the material into a suitable, labeled container for disposal.[1][2]

5.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][4][16]

-

Specific Hazards: Combustion may produce hazardous gases, including carbon oxides and hydrogen fluoride.[1][13]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][12]

Disposal Considerations

Dispose of waste in accordance with all applicable local, state, and federal regulations. This material should be treated as hazardous waste.[1][2] Do not allow it to enter the sewer system.[5][13]

Conclusion

While specific toxicological data for this compound is limited, a conservative approach based on the known hazards of structurally related compounds is essential for ensuring laboratory safety. Adherence to the hierarchy of controls, diligent use of personal protective equipment, and strict following of established handling and emergency procedures will collectively minimize the risk associated with the use of this compound in research and development.

References

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,2-Difluoro-1-naphthalen-1-yl-ethanone.

- Biosynth Carbosynth. (2020, August 14). Safety Data Sheet.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- Aromatic Fragrances International. (2024, September 10). Safety Data Sheet.

- Fisher Scientific. (2023, September 22). Safety Data Sheet: 2-Acetyl-1-naphthol.

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]

- CymitQuimica. (2024, December 19). Safety Data Sheet: 2,2,2-Trifluoro-1-(4-Methoxy-naphthalen-1-yl)-ethanone.

- Echemi. (n.d.). Ethanone, 2-chloro-1-(6-chloro-1-naphthalenyl)- Safety Data Sheets.

- Thermo Fisher Scientific. (2010, May 17). Safety Data Sheet.

-

University of Rochester Medical Center. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

- BenchChem. (2025). Proper Disposal of Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI): A Guide for Laboratory Professionals.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Echemi. (n.d.). 1-(4-Fluoro-2-hydroxyphenyl)ethanone Safety Data Sheets.

- Sigma-Aldrich. (2025, May 6). Safety Data Sheet.

- Echemi. (n.d.). Ethanone, 2-fluoro-1-(1-naphthalenyl)- (9CI) Safety Data Sheets.

- CHEMM. (n.d.). Personal Protective Equipment (PPE).

-

National Center for Biotechnology Information. (2025, December 27). PubChem Compound Summary for CID 177683061, 2,2-Difluoro-1-(1-fluoro-2-naphthalenyl)ethanone. Retrieved from [Link]

- Echemi. (n.d.). 2-Bromo-1-(1-naphthalenyl)ethanone SDS, 13686-51-6 Safety Data Sheets.

-

University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

-

Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

-

Princeton University. (n.d.). Section 6C: Protective Equipment | Office of Environmental Health and Safety. Retrieved from [Link]

- Parchem. (n.d.). 2-Fluoro-1-(naphthalen-1-yl)ethan-1-one.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2'-Acetonaphthone, 99%.

Sources

- 1. aksci.com [aksci.com]

- 2. fishersci.dk [fishersci.dk]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. biosynth.com [biosynth.com]

- 6. afi-usa.com [afi-usa.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. uclahealthib.staywellsolutionsonline.com [uclahealthib.staywellsolutionsonline.com]

- 16. echemi.com [echemi.com]

An In-Depth Technical Guide to 2-Fluoro-1-(naphthalen-1-yl)ethanone for Research and Drug Development

Abstract

This technical guide provides a comprehensive overview of 2-fluoro-1-(naphthalen-1-yl)ethanone, a key fluorinated building block for researchers, medicinal chemists, and professionals in drug development. The document details the compound's physicochemical properties, commercial availability, and plausible synthetic pathways. It offers insights into its analytical characterization, potential applications in drug discovery, and critical safety and handling protocols. This guide is structured to deliver not just data, but also the scientific rationale behind the compound's utility, empowering researchers to leverage its unique properties in their work.

Introduction: The Strategic Value of Fluorinated Naphthyl Ketones

This compound (CAS No. 316-68-7) is a specialized aromatic ketone that serves as a valuable intermediate in organic synthesis and medicinal chemistry. Its structure, featuring a naphthalene core, a ketone functional group, and an α-fluoro substituent, offers a unique combination of reactivity and physicochemical properties.

The incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug design.[1] The fluorine atom can significantly alter a molecule's properties by:

-

Enhancing Metabolic Stability: Blocking sites of oxidative metabolism.

-

Increasing Binding Affinity: Through favorable electrostatic interactions with target proteins.

-

Modifying Lipophilicity and Bioavailability: Improving cell membrane permeability and overall pharmacokinetic profiles.[1]

The naphthalene scaffold itself is a privileged structure found in numerous pharmacologically active compounds, known for its ability to participate in π-stacking interactions within biological targets.[2] The combination of these features makes this compound and its derivatives promising candidates for the development of novel therapeutics, particularly as inhibitors of viral enzymes like SARS-CoV PLpro.[1]

Physicochemical Properties and Specifications

Understanding the fundamental properties of this compound is crucial for its effective use in experimental design.

| Property | Value | Source(s) |

| CAS Number | 316-68-7 | [3] |

| Molecular Formula | C₁₂H₉FO | [4][5] |

| Molecular Weight | 188.20 g/mol | [5] |

| IUPAC Name | This compound | N/A |

| Synonyms | 1-(Fluoroacetyl)naphthalene, 4-Fluoro-1-acetonaphthone | [3][4] |

| Appearance | Expected to be a solid | N/A |

Commercial Availability and Procurement

This compound is available through specialized chemical suppliers who cater to the research and development sectors. When procuring this reagent, it is essential to verify the supplier's specifications and purity levels to ensure experimental reproducibility.

| Supplier | Product Name | Purity | CAS No. |

| Parchem | 2-Fluoro-1-(naphthalen-1-yl)ethan-1-one | Not specified | 316-68-7[3] |

| Gujarat Fine Chemicals | 4-Fluoro-1-Acetonaphthone | 99.5% min | 316-68-7[4] |

| Hunan chemfish Pharmaceutical | Ethanone,1-(4-fluoro-1-naphthalenyl)- | 95%+ | 316-68-7[6] |

| Ricci Chimica | 4-Fluoro-1-acetonaphthone, 97% | 97% | 316-68-7[7] |

Note: Product names may vary slightly between suppliers. Always confirm the structure and CAS number before purchase.

Synthesis and Manufacturing Overview

While several synthetic routes are possible, a common and logical approach to synthesizing fluorinated ketones like this compound is through an intramolecular Friedel-Crafts acylation. This method is widely used for the preparation of indanones and related cyclic ketones.[8] A plausible pathway would involve the cyclization of a suitable fluorinated precursor.

Alternatively, direct fluorination of the corresponding acetonaphthone or acylation of a fluoronaphthalene precursor are viable strategies. For instance, the synthesis of the precursor 1-fluoronaphthalene can be achieved via a diazo-reaction from 1-naphthylamine.[9]

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of this compound. Below are the expected spectroscopic data based on its structure and analysis of analogous compounds.[10][11]

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons (7-8 ppm): Multiple signals corresponding to the naphthalene ring protons. - Methylene Protons (~5.5-6.0 ppm): A doublet for the -CH₂F protons, coupled to the ¹⁹F nucleus. |

| ¹³C NMR | - Carbonyl Carbon (~190-200 ppm): A characteristic downfield signal for the ketone C=O. - Aromatic Carbons (120-140 ppm): Multiple signals for the naphthalene ring carbons. - Methylene Carbon (~80-90 ppm): A doublet for the -CH₂F carbon, showing C-F coupling. |

| IR Spectroscopy | - C=O Stretch (1680-1700 cm⁻¹): A strong, sharp absorption band characteristic of an aromatic ketone. - C-F Stretch (1000-1100 cm⁻¹): An absorption band indicating the presence of the carbon-fluorine bond. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 188.20, corresponding to the molecular weight of the compound. - Key Fragments: Fragments corresponding to the loss of -CH₂F and the stable naphthoyl cation. |

Applications in Research and Drug Development

The primary application of this compound is as a sophisticated building block for creating more complex molecules with potential therapeutic value. Its utility stems from the reactive ketone and the fluorinated ethyl group, which can be readily modified.

Workflow: From Building Block to Drug Candidate

The logical progression from this intermediate to a potential drug candidate involves several key synthetic transformations. The ketone can be reduced, alkylated, or used as a handle for constructing heterocyclic rings. The naphthalene core serves as a rigid scaffold for orienting functional groups toward a biological target.

Sources

- 1. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. parchem.com [parchem.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. 1-(2-fluoronaphthalen-1-yl)ethanone | 5471-32-9 [amp.chemicalbook.com]

- 6. Ethanone,1-(4-fluoro-1-naphthalenyl)-, CasNo.316-68-7 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 7. 316-68-7,1-(4-fluoronaphthalen-1-yl)ethanone suppliers [vvchem.com]

- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 9. CN109180416A - The synthetic method of naphthalene system fluoro-containing intermediate 1- fluoronaphthalene - Google Patents [patents.google.com]

- 10. 2-Fluoronaphthalene | C10H7F | CID 67583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ethanone, 1-(1-Naphthalenyl)- [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for 2-Fluoro-1-(naphthalen-1-yl)ethanone: A Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Role of Fluorine in Naphthalene-Based Scaffolds

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for modulating a compound's pharmacological profile.[1] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly impact a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets.[1] The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure found in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The convergence of these two chemical motifs in 2-fluoro-1-(naphthalen-1-yl)ethanone presents a valuable building block for the synthesis of novel therapeutic agents. This α-fluoroketone is a highly reactive electrophile, making it a versatile precursor for a variety of chemical transformations.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of this compound. We will delve into a detailed, field-proven protocol for its synthesis via electrophilic fluorination and propose a relevant biological screening application, complete with a step-by-step methodology.

Chemical Properties and Reactivity

This compound belongs to the class of α-haloketones, which are known for their enhanced reactivity compared to their non-halogenated counterparts.[3] The presence of the electron-withdrawing fluorine atom adjacent to the carbonyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, conformational effects can also play a role in the reactivity of α-fluoroketones, with some studies suggesting they can be slightly less reactive than their chloro- and bromo-analogs in certain reactions due to the conformational preferences of the C-F bond relative to the carbonyl group.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 316-68-7 | [4] |

| Molecular Formula | C₁₂H₉FO | [4] |

| Molecular Weight | 188.20 g/mol | Calculated |

| Appearance | Off-white to yellow solid | Typical for this class of compounds |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Acetone) | General chemical knowledge |

Synthesis Protocol: Electrophilic Fluorination of 1'-Acetonaphthone

The synthesis of this compound can be efficiently achieved through the direct α-fluorination of the corresponding ketone, 1'-acetonaphthone, using an electrophilic fluorinating agent. Selectfluor™ (F-TEDA-BF₄) is a widely used, stable, and effective reagent for this transformation.[5] The reaction proceeds via the enol or enolate form of the ketone, which attacks the electrophilic fluorine of the Selectfluor™ reagent.[6][7]

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

1'-Acetonaphthone

-

Selectfluor™ (F-TEDA-BF₄)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

TLC plates and developing chamber

Protocol:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1'-acetonaphthone (1.0 eq).

-

Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely.

-

Addition of Fluorinating Agent: To the stirred solution, add Selectfluor™ (1.1 eq) portion-wise over 10-15 minutes. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, carefully quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Characterize the purified product by NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Self-Validation: The progress of the reaction should be monitored to avoid the formation of di-fluorinated byproducts. The purity of the final product should be assessed by NMR and LC-MS. A control reaction without Selectfluor™ should show no formation of the product.

Application Protocol: In Vitro Anticancer Activity Screening

Naphthalene derivatives have shown promise as anticancer agents.[8][9][10] Given the structural features of this compound, it is a candidate for screening against cancer cell lines. The following protocol describes a standard MTT assay to evaluate the cytotoxic effects of the compound on a human cancer cell line.

Experimental Workflow: MTT Assay for Cytotoxicity

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology

Materials:

-

This compound

-

Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Equipment:

-

Cell culture incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow the cells to adhere.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in the complete culture medium to obtain a range of desired concentrations.

-

Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with only medium as a negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation: The assay should include positive (a known cytotoxic drug) and negative controls. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry research. The provided protocols for its synthesis and a representative biological application offer a solid foundation for its use in the development of novel therapeutic agents. The strategic incorporation of fluorine into the naphthalene scaffold holds significant potential for the discovery of new drugs with improved pharmacological properties.

References

-

Pattison, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2915–2921. [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

-

Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. [Link]

-

Singh, R. P., & Shreeve, J. M. (2001). The first application of SelectfluorTM in electrophilic fluorination of amines: a new route to –NF2, –NHF, and >NF compounds. Chemical Communications, (13), 1196–1197. [Link]

-

Cheng, Y., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. [Link]

-

Kumar, R., et al. (2011). Synthesis and biological evaluation of naphthalene-1,4-dione derivatives as potent antimycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 21(21), 6544-6547. [Link]

-

Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-59. [Link]

-

Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8323–8359. [Link]

-

REF Impact Case Studies. The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Impact Case Studies. [Link]

-

Lee, K. H., et al. (2012). Antitumor agents 266. Design, synthesis, and biological evaluation of novel 2-(furan-2-yl)naphthalen-1-ol derivatives as potent and selective anti-breast cancer agents. Journal of Medicinal Chemistry, 55(2), 857-865. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]

- 4. parchem.com [parchem.com]

- 5. REF Case study search [impact.ref.ac.uk]

- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 7. scispace.com [scispace.com]

- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and biological evaluation of naphthalene-1,4-dione derivatives as potent antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: 2-Fluoro-1-(naphthalen-1-yl)ethanone as a Covalent Chemical Probe for Investigating Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of an Electrophilic Probe

In the intricate landscape of chemical biology and drug discovery, the identification and characterization of protein-ligand interactions are paramount. Covalent chemical probes serve as indispensable tools for irreversibly labeling protein targets, thereby enabling the elucidation of their function, localization, and role in disease pathways. 2-Fluoro-1-(naphthalen-1-yl)ethanone, an α-fluoroketone, emerges as a promising candidate for such applications.

This molecule uniquely combines the electrophilic reactivity of the α-fluoroketone moiety with the spectral and hydrophobic properties of the naphthalene scaffold. The electron-withdrawing nature of the adjacent carbonyl group significantly activates the carbon-fluorine bond, rendering it susceptible to nucleophilic attack by amino acid residues within a protein's binding pocket.[1] This targeted covalent modification allows for the stable labeling of proteins of interest.

The naphthalene group, a common motif in many biologically active compounds, can contribute to the probe's binding affinity and selectivity for specific protein targets, such as those involved in cancer or inflammatory diseases.[2][3] Furthermore, the inherent fluorescence of the naphthalene ring system provides a convenient handle for the detection and visualization of labeled proteins without the need for secondary reporter tags. This document provides a comprehensive guide to the theoretical basis and practical application of this compound as a chemical probe.

Mechanism of Action: Covalent Modification of Nucleophilic Residues

The utility of this compound as a chemical probe is predicated on its ability to form a stable covalent bond with nucleophilic amino acid residues. The primary mechanism involves a nucleophilic substitution reaction (SN2) where a potent nucleophile, typically the thiol group of a cysteine residue, attacks the electrophilic carbon atom bearing the fluorine.[4]

The reactivity of α-haloketones is significantly enhanced compared to their alkyl halide counterparts due to the orbital overlap between the C-X σ* anti-bonding orbital and the π-system of the carbonyl group. This interaction lowers the energy of the lowest unoccupied molecular orbital (LUMO), making it more accessible for reaction with the highest occupied molecular orbital (HOMO) of the nucleophile.[1] While cysteine is often the primary target due to the high nucleophilicity of its thiol group, other residues such as lysine, histidine, and tyrosine can also be modified, particularly when their reactivity is enhanced by the local protein microenvironment.[5]

Caption: Covalent labeling by nucleophilic substitution.

Experimental Protocols: Application in Target Identification and Validation

The following protocols are designed to serve as a starting point for utilizing this compound in biochemical and cellular assays. Optimization of concentrations, incubation times, and buffer conditions may be necessary for specific experimental systems.

Protocol 1: In Vitro Labeling of a Purified Protein

This protocol describes the labeling of a purified protein with this compound to confirm reactivity and optimize labeling conditions.

Materials:

-

Purified protein of interest (e.g., a cysteine-containing enzyme)

-

This compound (stock solution in DMSO)

-

Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

-